(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
Brand Name: Vulcanchem
CAS No.: 622796-87-6
VCID: VC7656551
InChI: InChI=1S/C21H21NO4/c1-4-22(5-2)21(24)25-16-10-11-17-18(13-16)26-19(20(17)23)12-15-9-7-6-8-14(15)3/h6-13H,4-5H2,1-3H3/b19-12-
SMILES: CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3C)O2
Molecular Formula: C21H21NO4
Molecular Weight: 351.402

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

CAS No.: 622796-87-6

Cat. No.: VC7656551

Molecular Formula: C21H21NO4

Molecular Weight: 351.402

* For research use only. Not for human or veterinary use.

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate - 622796-87-6

Specification

CAS No. 622796-87-6
Molecular Formula C21H21NO4
Molecular Weight 351.402
IUPAC Name [(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Standard InChI InChI=1S/C21H21NO4/c1-4-22(5-2)21(24)25-16-10-11-17-18(13-16)26-19(20(17)23)12-15-9-7-6-8-14(15)3/h6-13H,4-5H2,1-3H3/b19-12-
Standard InChI Key JTJLFKJOEBPMJM-UNOMPAQXSA-N
SMILES CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3C)O2

Introduction

(Z)-2-(2-Methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic compound belonging to the benzofuran derivative family. Benzofurans are known for their diverse biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. This compound is characterized by its conjugated benzylidene structure and carbamate functional group, which contribute to its unique physicochemical and pharmacological properties.

Synthesis

The synthesis typically involves:

  • Formation of the benzofuran core: Through cyclization reactions involving o-hydroxyacetophenone derivatives.

  • Introduction of the benzylidene group: Via aldol condensation with 2-methylbenzaldehyde.

  • Carbamate functionalization: Using diethylamine and phosgene derivatives.

This multi-step process ensures high specificity for the (Z)-isomer due to steric hindrance around the double bond.

Biological Activities

Benzofuran derivatives, including this compound, have been investigated for their potential pharmacological applications.

Anticancer Activity

Studies on structurally related compounds indicate selective cytotoxicity against cancer cell lines such as K562 (leukemia) and HeLa (cervical cancer). The presence of electron-donating or withdrawing groups on the benzylidene moiety significantly influences activity .

Table 2: Comparative Biological Activities of Benzofuran Derivatives

CompoundActivityTarget Organism/Cell Line
(Z)-2-(2-Methylbenzylidene)...AnticancerLeukemia (K562)
Brominated BenzofuransAntimicrobialStaphylococcus aureus
Carbamate-modified BenzofuransAnti-inflammatoryInflammatory pathways

Mechanism of Action

The compound's mechanism is hypothesized to involve:

  • DNA intercalation: The planar benzofuran core can insert between DNA bases, disrupting replication.

  • Enzyme inhibition: The carbamate moiety may inhibit enzymes like acetylcholinesterase or proteases.

  • Oxidative stress induction: The benzylidene group can generate reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Pharmacokinetics

The diethylcarbamate group improves:

  • Lipophilicity, aiding in passive diffusion across cell membranes.

  • Metabolic stability, reducing rapid degradation by liver enzymes.

Applications

This compound holds promise in:

  • Cancer therapy: As a lead compound for developing targeted anticancer agents.

  • Antimicrobial treatments: Particularly for drug-resistant bacterial strains.

  • Drug design: Serving as a scaffold for synthesizing analogs with enhanced activity profiles.

Limitations and Future Directions

While promising, challenges include:

  • Limited data on toxicity and side effects.

  • Need for optimization of synthesis to improve yield and purity.

  • Exploration of structure-activity relationships (SAR) to enhance efficacy and selectivity.

Table 3: Future Research Priorities

PriorityDescription
Toxicity StudiesEvaluate acute and chronic toxicity
SAR AnalysisOptimize substituents on the core
In Vivo TestingAssess pharmacodynamics and kinetics

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